

discovery and history of 2-Acetyl-7-hydroxybenzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetyl-7-hydroxybenzofuran

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An In-Depth Technical Guide to **2-Acetyl-7-hydroxybenzofuran**: Synthesis, Properties, and Applications

Abstract

2-Acetyl-7-hydroxybenzofuran, a key heterocyclic compound, stands as a versatile scaffold in medicinal chemistry and a valuable intermediate in organic synthesis. Its unique structure, featuring a benzofuran core with hydroxyl and acetyl functionalities, makes it a precursor for a wide range of more complex molecules and pharmacologically active agents. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and significant applications of **2-Acetyl-7-hydroxybenzofuran**, tailored for researchers and professionals in drug development and chemical sciences. We will explore the logical underpinnings of its synthetic routes, present detailed experimental protocols, and summarize its role as a foundational building block for advanced chemical entities.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran is a crucial heterocyclic system comprising a furan ring fused to a benzene ring. This structural motif is ubiquitous in nature and forms the core of numerous compounds with significant biological activities, including anti-tumor, anti-inflammatory, antioxidant, and antimicrobial properties[1][2][3]. The general benzofuran ring system was first synthesized by

Perkin in 1870, a landmark achievement that opened the door to a vast field of organic chemistry[4][5].

Within this important class, **2-Acetyl-7-hydroxybenzofuran** (IUPAC Name: 1-(7-hydroxy-1-benzofuran-2-yl)ethanone) is a particularly valuable derivative. The acetyl group at the 2-position serves as a versatile chemical handle for further modifications, while the hydroxyl group at the 7-position allows for etherification and other functionalizations, enabling the creation of extensive compound libraries. This dual functionality makes it an ideal starting material for synthesizing high-value molecules, including pharmaceuticals like the beta-blocker Befunolol[6]. Its structural similarity to naturally occurring compounds also makes it a subject of interest for bioactivity screening and the discovery of novel therapeutic agents[7].

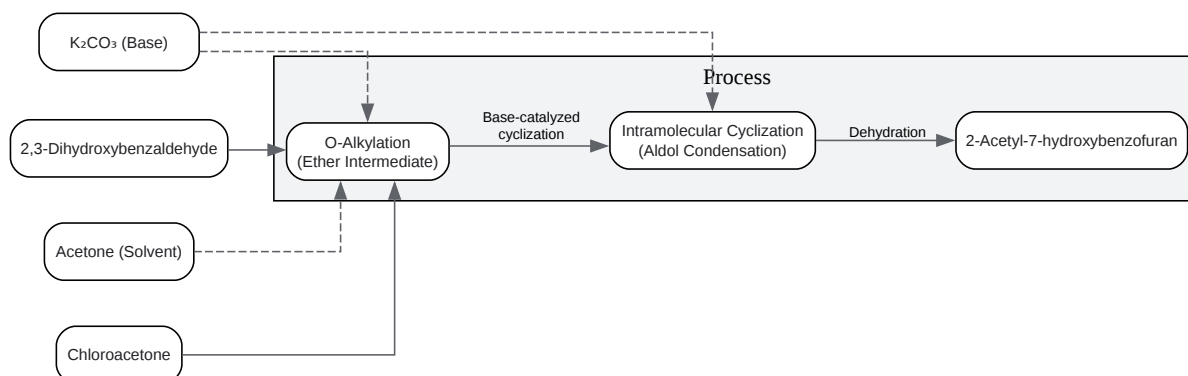
Foundational Synthetic Strategies

While the specific historical paper detailing the first synthesis of **2-Acetyl-7-hydroxybenzofuran** (CAS: 40020-87-9) is not readily available, its preparation can be logically deduced from well-established and versatile methods for constructing substituted benzofurans. The most prominent strategies start from ortho-hydroxy-substituted benzene derivatives.

Synthesis via Perkin-Type Reaction from 2,3-Dihydroxybenzaldehyde

One of the most direct and classical approaches to forming the 2-substituted benzofuran ring is the reaction of a salicylaldehyde derivative with an α -halo ketone. For **2-Acetyl-7-hydroxybenzofuran**, the logical starting materials are 2,3-dihydroxybenzaldehyde and chloroacetone.

Causality and Mechanism: This reaction proceeds via an initial O-alkylation of the more acidic 2-hydroxyl group (adjacent to the aldehyde) with chloroacetone to form an ether intermediate. The subsequent intramolecular aldol-type condensation is catalyzed by a base (e.g., potassium carbonate). The base abstracts a proton from the α -carbon of the ketone moiety, and the resulting enolate attacks the aldehyde's electrophilic carbonyl carbon. The final step is a dehydration reaction that aromatizes the furan ring, yielding the stable benzofuran product. The choice of a moderate base like K_2CO_3 is critical to facilitate the condensation without promoting unwanted side reactions.



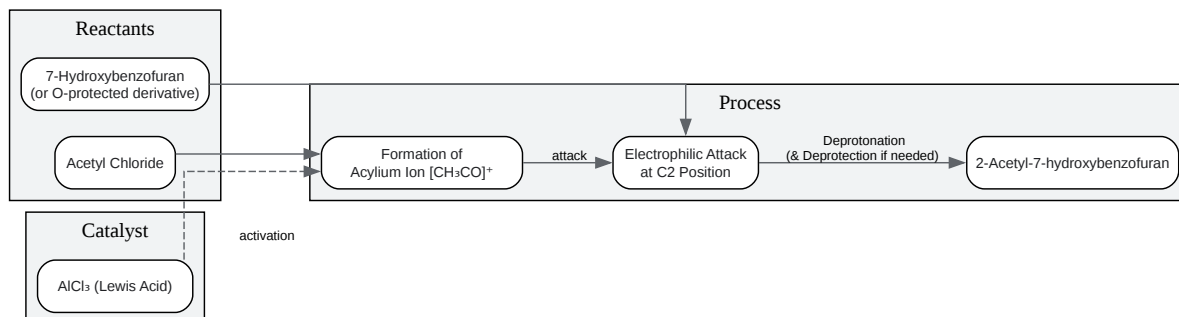
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Caption: Synthetic workflow from 2,3-Dihydroxybenzaldehyde.

Synthesis via Friedel-Crafts Acylation of 7-Hydroxybenzofuran

An alternative strategy involves first synthesizing the 7-hydroxybenzofuran core and then introducing the acetyl group in a separate step. 7-Hydroxybenzofuran can be prepared from 2,3-dihydroxyacetophenone through cyclization and subsequent reduction[8].

Causality and Mechanism: Once 7-hydroxybenzofuran is obtained (potentially with its hydroxyl group protected), a Friedel-Crafts acylation can be performed. Benzofuran is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the 2-position. The reaction uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). This ion is then attacked by the nucleophilic C2 of the benzofuran ring. A subsequent deprotonation restores the aromaticity of the furan ring. Dichloromethane is a common solvent as it is inert and effectively solvates the reaction components[9]. If the hydroxyl group is unprotected, excess Lewis acid is required as it will coordinate to the phenolic oxygen.



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Caption: Friedel-Crafts acylation pathway to the target molecule.

Physicochemical and Spectroscopic Data

Proper characterization is essential for confirming the identity and purity of a synthesized compound. **2-Acetyl-7-hydroxybenzofuran** is typically a light yellow to orange crystalline powder.

Property	Value	Source
CAS Number	40020-87-9	[6][10]
Molecular Formula	C ₁₀ H ₈ O ₃	[10]
Molecular Weight	176.17 g/mol	[10]
Melting Point	164.0 - 168.0 °C	
IUPAC Name	1-(7-hydroxy-1-benzofuran-2-yl)ethanone	[10]
Appearance	Light yellow to orange powder/crystal	

Spectroscopic data is critical for structural elucidation. While specific spectra depend on the solvent and instrument, typical data sources are available in chemical databases[10].

- ¹H NMR: Will show characteristic peaks for the aromatic protons on the benzofuran ring system, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and a sharp singlet around 2.5 ppm for the acetyl methyl protons.
- ¹³C NMR: Will display signals for all 10 carbons, including a distinctive downfield signal (>190 ppm) for the ketone carbonyl carbon.
- IR Spectroscopy: Key stretches include a broad O-H band (around 3100-3400 cm⁻¹), a sharp C=O stretch for the ketone (around 1660 cm⁻¹), and C-O-C stretches for the furan ether linkage.
- Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 176, with a prominent fragment corresponding to the loss of the acetyl group ([M-43]⁺).

Biological Significance and Applications

2-Acetyl-7-hydroxybenzofuran is not merely a laboratory curiosity; it is a highly valuable building block with demonstrated utility[7].

- Pharmaceutical Intermediate: Its most notable application is as a key reagent in the synthesis of Befunolol, a non-selective beta-blocker used to treat glaucoma[6]. The synthesis involves using the potassium salt of **2-acetyl-7-hydroxybenzofuran** in a reaction with epichlorohydrin and isopropylamine[11].
- Scaffold for Drug Discovery: The compound is widely used in research to generate novel derivatives with potential therapeutic properties. Studies have explored its use in creating compounds with anti-inflammatory and antioxidant activities[7]. The benzofuran core itself is associated with a wide spectrum of biological activities, including anticancer and antimicrobial effects, making its derivatives attractive candidates for drug development programs[1][12].
- Natural Product Synthesis: It serves as a foundational element for constructing more complex, naturally occurring molecules that are of interest in medicinal chemistry[7].

- Industrial Applications: Beyond pharmaceuticals, it has also found use as a flavoring agent in the food industry[7].

Detailed Experimental Protocols

The following protocols are self-validating systems based on the established chemical principles discussed. They are designed to be reproducible and clear for trained professionals.

Protocol 1: Synthesis from 2,3-Dihydroxybenzaldehyde

Objective: To synthesize **2-Acetyl-7-hydroxybenzofuran** via condensation and cyclization.

Materials:

- 2,3-Dihydroxybenzaldehyde (1.0 eq)
- Chloroacetone (1.1 eq)
- Anhydrous Potassium Carbonate (K_2CO_3) (2.5 eq)
- Acetone (anhydrous)
- 1 M Hydrochloric Acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydroxybenzaldehyde and anhydrous potassium carbonate.
- Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
- Reagent Addition: Add chloroacetone dropwise to the stirring suspension at room temperature.

- **Reaction:** Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up (Quenching):** After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of acetone.
- **Solvent Removal:** Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water, 1 M HCl (to remove any remaining base and basic impurities), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure **2-Acetyl-7-hydroxybenzofuran**.

Conclusion

2-Acetyl-7-hydroxybenzofuran is a cornerstone intermediate in modern organic and medicinal chemistry. Its synthesis is rooted in fundamental principles of heterocyclic chemistry, accessible through robust and logical pathways. The strategic placement of its hydroxyl and acetyl groups provides a rich platform for chemical diversification, leading to a wide array of biologically active compounds and commercial products. This guide has illuminated the key synthetic strategies, properties, and applications of this molecule, providing a technical foundation for researchers aiming to leverage its unique chemical architecture for scientific advancement.

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- To cite this document: BenchChem. [discovery and history of 2-Acetyl-7-hydroxybenzofuran]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047373#discovery-and-history-of-2-acetyl-7-hydroxybenzofuran]

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